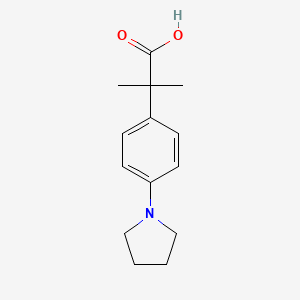
D,L-N,N-Didesmetil-N-(4-metoxifenil) Venlafaxina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine” is a chemical compound with the molecular formula C24H33NO3 . It has a molecular weight of 383.52 . It is also known as "Venlafaxine Hydrochloride Impurity H" .
Molecular Structure Analysis
The molecular structure of “N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine” is represented by the SMILES string: COC1=CC=C (CCNCC (C2=CC=C (OC)C=C2)C3 (O)CCCCC3)C=C1 . The InChIKey is LZUSDEPYNTZFJD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine” has a molecular weight of 383.52 . It has a racemic stereochemistry .Aplicaciones Científicas De Investigación
Estudios de Neurotransmisión
Este compuesto se utiliza en investigación para comprender su papel en la neurotransmisión dentro del sistema nervioso central. Se sabe que bloquea la recaptación presináptica de neuroaminas como la serotonina y la noradrenalina, que son cruciales para la regulación del estado de ánimo y otras funciones cognitivas .
Farmacocinética
Los investigadores estudian la farmacocinética de este compuesto, particularmente su metabolismo por las enzimas del citocromo P450 CYP2D6 y CYP3A4, para comprender su transformación en varios metabolitos y cómo afecta la eficacia y seguridad de la Venlafaxina .
Afinidad de Unión al Receptor
Se estudia la interacción del compuesto con varios receptores, excluyendo la actividad significativa para los receptores muscarínicos, histaminérgicos o α-1 adrenérgicos, para determinar su afinidad de unión y posibles efectos secundarios .
Estudios del Comportamiento
En modelos animales, el compuesto se utiliza para observar cambios en el comportamiento, particularmente en respuesta al estrés o los tratamientos antidepresivos, debido a su influencia en los niveles de neurotransmisores .
Neurofarmacología
Se investiga el perfil neurofarmacológico de este compuesto para comprender su impacto en el sistema nervioso central y sus posibles aplicaciones terapéuticas para los trastornos del estado de ánimo .
Toxicología
Se realizan estudios toxicológicos para evaluar el perfil de seguridad de este compuesto, especialmente cuando se utiliza en dosis altas o en combinación con otros medicamentos .
Química Analítica
En química analítica, este compuesto se utiliza como material de referencia para calibrar instrumentos y validar métodos analíticos para la detección y cuantificación de Venlafaxina y sus impurezas .
Mecanismo De Acción
Target of Action
D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine, also known as Venlafaxine impurity H, is an impurity of Venlafaxine . The primary targets of this compound are the presynaptic reuptake sites of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . These neurotransmitters play a crucial role in regulating mood and cognition.
Mode of Action
The compound facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of serotonin and noradrenaline . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake .
Biochemical Pathways
The action of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine affects the serotonin and noradrenaline pathways. By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and thus influences the biochemical pathways they regulate . These pathways are involved in various physiological processes, including mood regulation and cognitive function.
Pharmacokinetics
The metabolism of Venlafaxine, from which D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine is derived, is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic processes can affect the bioavailability of the compound.
Result of Action
The molecular and cellular effects of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine’s action are primarily related to its impact on neurotransmitter signaling. By increasing the concentration of serotonin and noradrenaline in the synaptic cleft, it can enhance the signaling of these neurotransmitters and thus influence neuronal activity .
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]ethyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-27-21-10-6-19(7-11-21)14-17-25-18-23(24(26)15-4-3-5-16-24)20-8-12-22(28-2)13-9-20/h6-13,23,25-26H,3-5,14-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUSDEPYNTZFJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC(C2=CC=C(C=C2)OC)C3(CCCCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1329795-88-1 |
Source


|
| Record name | N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329795881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(4-METHOXYPHENYL)ETHYL) DIDESMETHYLVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY5HCS64F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



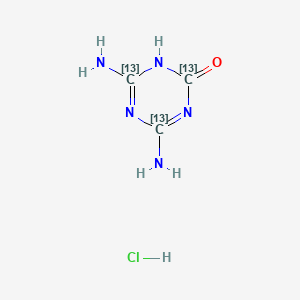

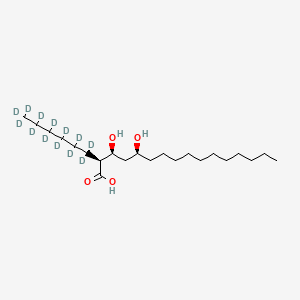
![(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers](/img/no-structure.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
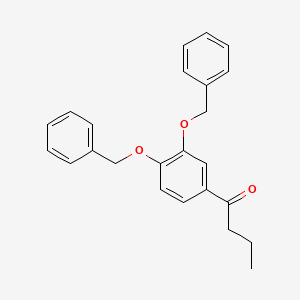

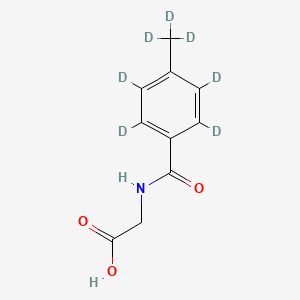

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
